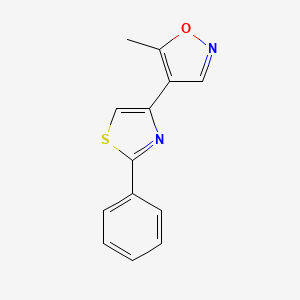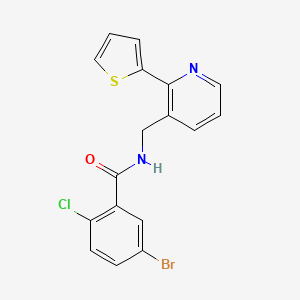
5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
The compound 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that may be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly reported in the provided papers, similar structures with bromo, chloro, and benzamide groups have been synthesized and studied for their potential applications and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of antipyrine derivatives reported in one study involves the formation of benzamide derivatives with good yields and is characterized spectroscopically . Another study describes the synthesis of a bromo-indazole derivative through a series of reactions including arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and the structural motifs.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The antipyrine derivatives mentioned earlier crystallize in the monoclinic P21/c space group, and their structures are stabilized by hydrogen bonds and π-interactions . Similarly, the bromo-indazole derivative crystallizes in the triclinic system, and its structure is confirmed by single crystal X-ray diffraction studies . These findings suggest that the compound of interest might also exhibit a well-defined crystalline structure, which could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of such compounds is often influenced by the presence of halogen atoms and the benzamide moiety. For example, the N-mustard compound with bromo and chloro substituents shows biological activity, which is a result of its ability to form covalent bonds with biological macromolecules . The synthesis of a CCR5 antagonist also involves reactions that are influenced by the presence of bromo and chloro groups . These studies indicate that the compound may also participate in various chemical reactions, particularly those involving its halogen atoms and amide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The antipyrine derivatives exhibit specific intermolecular interactions and energy frameworks that contribute to their stability . The crystal packing and hydrogen bonding patterns play a significant role in the solid-state properties of the bromo-indazole derivative . These insights can be extrapolated to predict that the compound of interest may also display unique physical and chemical properties, which could be explored through experimental studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies focus on the synthesis and characterization of bromo-chloro-benzamide derivatives, highlighting their structural properties and potential as intermediates for further chemical transformations. For instance, research on the synthesis of N-allyl-4-piperidyl benzamide derivatives explores the chemical routes to create novel compounds with potential biological activities (Cheng De-ju, 2014). These studies often involve detailed spectroscopic characterization to confirm the molecular structures of the synthesized compounds.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound may bind with high affinity to multiple receptors
Mode of Action
It’s possible that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-12-5-6-14(19)13(9-12)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPUTGGYWSBXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)

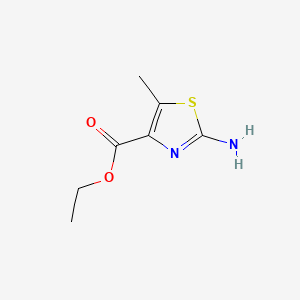
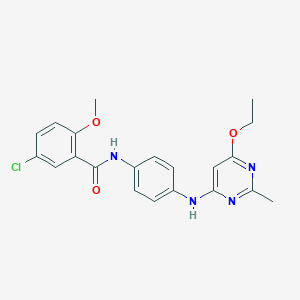
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)
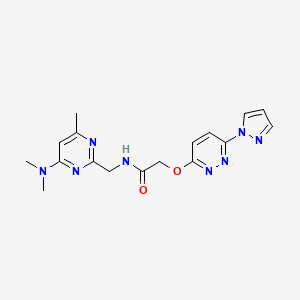
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
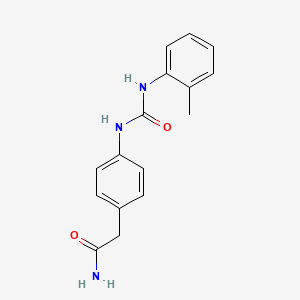
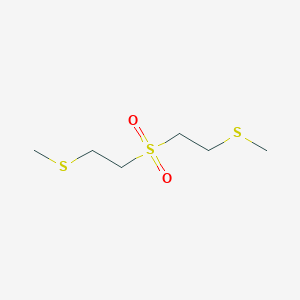
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)
